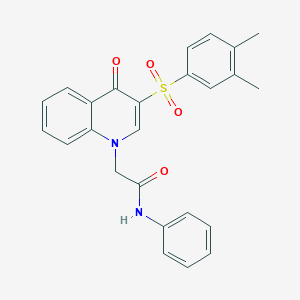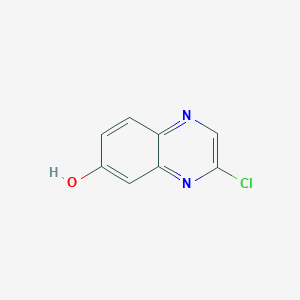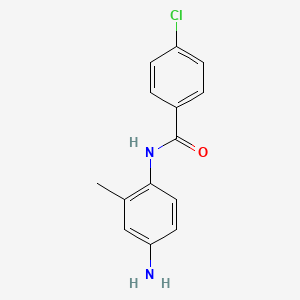
N-(4-amino-2-methylphenyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C15H11ClN2O2 . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of “N-(4-amino-2-methylphenyl)-4-chlorobenzamide” involves the reaction of 2-Amino-4-methylphenol with acetylacetone in absolute ethanol to yield 4- (2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin . For the synthesis of Schiff bases, substituted isatins were treated with a stirred solution of N-(4-amino-2-methylphenyl)-4-chlorophthalimide in ethanol .Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-methylphenyl)-4-chlorobenzamide” can be represented by the formula C15H11ClN2O2 . This indicates that the compound contains 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Gastrokinetic Activity
N-(4-amino-2-methylphenyl)-4-chlorobenzamide and its derivatives have been studied for their gastrokinetic activity. Research conducted by Kato et al. (1992) and Kato et al. (1995) found that certain 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including this compound, displayed significant gastrokinetic activity in rats, with some compounds comparable to standard agents like metoclopramide.
Photodegradation Study
The photodegradation of certain drugs, leading to the formation of 4-chlorobenzamide as a major degradation product, was investigated by Skibiński and Komsta (2012). This study is crucial for understanding the stability and decomposition pathways of pharmaceutical compounds under light exposure.
Synthesis and Structural Studies
The synthesis and structural characterization of various benzamide derivatives, including N-(4-amino-2-methylphenyl)-4-chlorobenzamide, have been a subject of research. Studies by Xu Li-feng (2011) and Cabezas et al. (1988) focused on the synthesis of these compounds and their molecular structures, providing insights into their chemical properties and potential applications.
Anticonvulsant Properties
Some derivatives of N-(4-amino-2-methylphenyl)-4-chlorobenzamide have been evaluated for their anticonvulsant properties. Research by Bailleux et al. (1994) and Vamecq et al. (2000) explored the efficacy of certain phthalimides, including 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides, against seizures in animal models.
Chemical Catalysis
The role of N-chlorobenzamides, including N-(4-amino-2-methylphenyl)-4-chlorobenzamide, in chemical catalysis was examined by Muniraj and Prabhu (2019). Their research highlighted the catalytic application of these compounds in novel chemical reactions, showcasing their versatility in synthetic chemistry.
Biological Activity Against Insects
The biological activities of certain substituted benzamides against mosquitoes and other insects have been investigated. Studies by Cantelo (1979) and Schaefer et al. (1981) revealed that certain benzamides exhibit significant activity against mosquito larvae, contributing to pest control research.
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGQTSZJRYEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


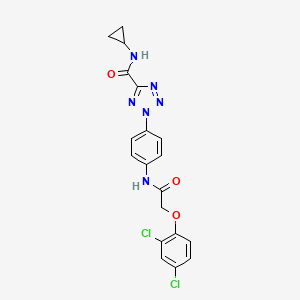

![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

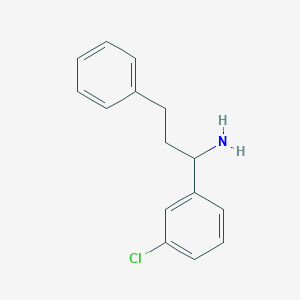
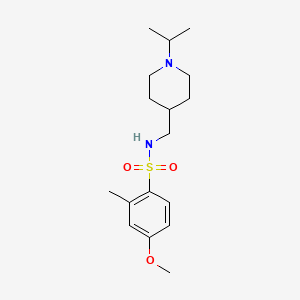
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
